molecular formula C7H8N4S B12934626 6-((Methylthio)methyl)-9H-purine CAS No. 3389-35-3

6-((Methylthio)methyl)-9H-purine

Cat. No.: B12934626
CAS No.: 3389-35-3
M. Wt: 180.23 g/mol
InChI Key: KDIMKXRENDTLCB-UHFFFAOYSA-N
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Description

6-((Methylthio)methyl)-9H-purine is a heterocyclic organic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a methylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylthio)methyl)-9H-purine typically involves the introduction of a methylthio group to the purine ring. One common method is the reaction of 6-chloropurine with sodium methylthiolate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-((Methylthio)methyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the purine ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium methylthiolate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Amino or thiol-substituted purines.

Scientific Research Applications

6-((Methylthio)methyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((Methylthio)methyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with anticancer properties.

    6-Methylthiopurine: Similar structure but with different substituents.

Uniqueness

6-((Methylthio)methyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

3389-35-3

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

6-(methylsulfanylmethyl)-7H-purine

InChI

InChI=1S/C7H8N4S/c1-12-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11)

InChI Key

KDIMKXRENDTLCB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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